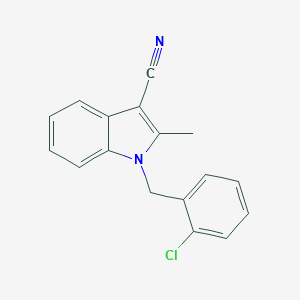![molecular formula C29H24ClFN2O3 B297804 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B297804.png)
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the quinazolinone family, which is known for its diverse pharmacological activities.
科学的研究の応用
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The exact mechanism of action of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
In vitro and in vivo studies have demonstrated that 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse pharmacological activities. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
将来の方向性
The potential therapeutic applications of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone are vast, and there are several future directions for research in this area. One direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to explore the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
合成法
The synthesis of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. The most common method involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with ethyl 3-aminobenzoate to form the final product. The synthesis of this compound has also been achieved using other methods, such as microwave-assisted synthesis and one-pot synthesis.
特性
製品名 |
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
分子式 |
C29H24ClFN2O3 |
分子量 |
503 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H24ClFN2O3/c1-2-35-27-17-20(9-16-26(27)36-18-19-7-12-22(31)13-8-19)28-32-25-6-4-3-5-24(25)29(34)33(28)23-14-10-21(30)11-15-23/h3-17,28,32H,2,18H2,1H3 |
InChIキー |
MOXJQOPODRKRFN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)F |
正規SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)
![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)
![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297740.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297741.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297745.png)